An In-depth Technical Guide to the Synthesis and Characterization of 5-Hydroxy Omeprazole-D3
An In-depth Technical Guide to the Synthesis and Characterization of 5-Hydroxy Omeprazole-D3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Hydroxy Omeprazole-D3, a deuterated analog of a primary metabolite of the proton pump inhibitor, Omeprazole. This stable isotope-labeled compound is crucial as an internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices.
Physicochemical Properties
5-Hydroxy Omeprazole-D3 is the deuterated form of 5-Hydroxy Omeprazole, where three hydrogen atoms on the methoxy (B1213986) group of the pyridine (B92270) ring are replaced by deuterium (B1214612). This substitution results in a molecular weight increase of approximately 3 Da, which is readily distinguishable by mass spectrometry.
| Property | Value |
| Chemical Name | [6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methyl-4-(trideuteriomethoxy)pyridin-3-yl]methanol |
| Molecular Formula | C₁₇H₁₆D₃N₃O₄S |
| Molecular Weight | 364.43 g/mol |
| Appearance | Light Beige Solid |
| Purity | >95% |
| Storage Conditions | -20°C to -86°C, under an inert atmosphere |
| Solubility | Slightly soluble in Chloroform |
| Unlabeled CAS Number | 92340-57-3 |
Synthesis of 5-Hydroxy Omeprazole-D3
The synthesis of 5-Hydroxy Omeprazole-D3 involves a multi-step process, beginning with the preparation of a deuterated pyridine precursor, followed by coupling with a benzimidazole (B57391) thiol derivative and subsequent oxidation. The following protocol is a proposed synthetic route based on the established synthesis of unlabeled 5-Hydroxy Omeprazole and common deuteration methodologies.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for 5-Hydroxy Omeprazole-D3.
Experimental Protocols
Step 1: Synthesis of the Deuterated Pyridine Precursor
The critical step is the introduction of the trideuteriomethyl group onto the pyridine ring. This can be achieved by utilizing a suitable deuterated reagent. A plausible method involves the O-methylation of a corresponding hydroxypyridine precursor with a deuterated methylating agent.
-
Materials:
-
(6-(chloromethyl)-5-methyl-4-hydroxypyridin-3-yl)methanol
-
Trideuteriomethyl iodide (CD₃I) or a similar deuterated methylating agent
-
Sodium hydride (NaH) or another suitable base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of (6-(chloromethyl)-5-methyl-4-hydroxypyridin-3-yl)methanol in anhydrous DMF at 0°C, add sodium hydride portion-wise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add trideuteriomethyl iodide dropwise and allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the deuterated pyridine precursor.
-
Step 2: Coupling with 5-methoxy-1H-benzo[d]imidazole-2-thiol
This step involves a nucleophilic substitution reaction between the deuterated pyridine precursor and the benzimidazole thiol.
-
Materials:
-
Deuterated pyridine precursor from Step 1
-
5-methoxy-1H-benzo[d]imidazole-2-thiol
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol
-
-
Procedure:
-
Dissolve 5-methoxy-1H-benzo[d]imidazole-2-thiol and sodium hydroxide in methanol.
-
Add the deuterated pyridine precursor to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, add water to precipitate the crude product.
-
Filter the solid, wash with water, and dry to obtain the sulfide (B99878) intermediate.
-
Step 3: Oxidation to 5-Hydroxy Omeprazole-D3
The final step is the selective oxidation of the sulfide intermediate to the sulfoxide.
-
Materials:
-
Sulfide intermediate from Step 2
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
-
Procedure:
-
Dissolve the sulfide intermediate in dichloromethane and cool the solution to 0-5°C.
-
Add a solution of m-CPBA in dichloromethane dropwise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at this temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 5-Hydroxy Omeprazole-D3.
-
Characterization of 5-Hydroxy Omeprazole-D3
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized 5-Hydroxy Omeprazole-D3.
Chromatographic Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of the final compound.
| Parameter | Typical Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 7.4) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 302 nm |
| Expected Retention Time | Slightly different from the non-deuterated standard due to isotopic effects. |
Spectroscopic Analysis
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and the incorporation of deuterium atoms.
-
Ionization Technique: Electrospray Ionization (ESI) is commonly used.
-
Expected Molecular Ion Peak [M+H]⁺: m/z 365.1, corresponding to the deuterated compound. The presence of a peak at m/z 362.1 would indicate the presence of the unlabeled compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information.
-
¹H NMR: The proton NMR spectrum is expected to be very similar to that of unlabeled 5-Hydroxy Omeprazole, with the key difference being the absence of the methoxy proton signal from the pyridine ring (around 3.9 ppm).
-
¹³C NMR: The carbon NMR spectrum will also be similar to the unlabeled analog. The carbon of the trideuteriomethoxy group will show a characteristic multiplet due to C-D coupling.
Characterization Data Summary
| Analysis Technique | Expected Result |
| HPLC | A single major peak with a purity of >95%. |
| MS (ESI+) | A prominent molecular ion peak at m/z 365.1 [M+H]⁺, confirming the incorporation of three deuterium atoms. |
| ¹H NMR | Absence of the singlet corresponding to the pyridine OCH₃ protons. The remaining signals should match the spectrum of the unlabeled 5-Hydroxy Omeprazole. |
| ¹³C NMR | The signal for the carbon of the pyridine methoxy group will appear as a multiplet due to coupling with deuterium. Other carbon signals will be consistent with the structure of 5-Hydroxy Omeprazole. |
Experimental and Logical Workflows
Overall Synthesis Workflow
Caption: A high-level workflow for the synthesis of 5-Hydroxy Omeprazole-D3.
Characterization Workflow
Caption: A typical workflow for the characterization of synthesized 5-Hydroxy Omeprazole-D3.
Conclusion
This technical guide outlines the essential aspects of the synthesis and characterization of 5-Hydroxy Omeprazole-D3. The provided protocols and analytical methods serve as a valuable resource for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. The successful synthesis and rigorous characterization of this stable isotope-labeled standard are paramount for its reliable use in quantitative bioanalytical assays.
